4-acetyl-N-ethylpiperazine-1-carboxamide
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Description
Scientific Research Applications
Environmental Science Applications
Degradation Kinetics of Atrazine and Its Degradation Products with Ozone and OH Radicals A study by Acero, Stemmler, and Gunten (2000) in Environmental Science & Technology investigated the degradation of atrazine, a widely used herbicide, and its products by ozone and OH radicals. While 4-acetyl-N-ethylpiperazine-1-carboxamide is not directly mentioned, the research context is relevant for understanding the environmental fate of structurally similar compounds and their degradation pathways, highlighting the importance of studying such compounds in water treatment processes Acero, J. L., Stemmler, K., & Gunten, U. (2000).
Pharmacological Applications
Synthesis, In-Vitro Cholinesterase Inhibition, In-Vivo Anticonvulsant Activity A research study by Ahmad et al. (2019) in Bioorganic Chemistry explored the synthesis of carboxamide analogs for studying their effects on acetylcholinesterase inhibition and anticonvulsant activities. Though the focus was on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs, this study underscores the potential of structurally related carboxamide compounds, including 4-acetyl-N-ethylpiperazine-1-carboxamide, in developing therapeutics for neurological conditions Ahmad, G. et al. (2019).
Potent and Selective Inhibitors Based on a 5-Aminopyrazole-4-Carboxamide Scaffold In the context of developing selective inhibitors for parasitic infections, Zhang et al. (2014) utilized a 5-aminopyrazole-4-carboxamide scaffold to create inhibitors for calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. This study illustrates the versatility of carboxamide scaffolds in drug development, relevant to the structural framework of 4-acetyl-N-ethylpiperazine-1-carboxamide Zhang, Z. et al. (2014).
properties
IUPAC Name |
4-acetyl-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-3-10-9(14)12-6-4-11(5-7-12)8(2)13/h3-7H2,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJHUMXFQJQTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-ethylpiperazine-1-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.